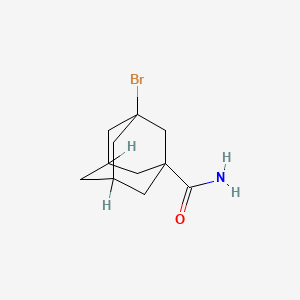
2-Amino-4-(trifluoromethyl)benzamide
Übersicht
Beschreibung
2-Amino-4-(trifluoromethyl)benzamide, also known as trifluoroacetamide (TFAA), is an organic compound that has been widely studied for its synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and potential future directions. TFAA is a colorless, crystalline solid that is soluble in water, ethanol, and other organic solvents. It is a versatile compound with numerous potential applications in the field of chemistry, biochemistry, and medicine.
Wissenschaftliche Forschungsanwendungen
Synthesis and Polymer Development
- Polyamide Synthesis: 2-Amino-4-(trifluoromethyl)benzamide contributes to the synthesis of new polyamides. These polyamides are organo-soluble, exhibiting high thermal stability and amorphous nature. They have potential applications in various industries due to their unique properties (Bera et al., 2012).
Advanced Material Applications
- Aramid Block Copolymer Synthesis: The compound aids in the synthesis of well-defined aramid block copolymers. These materials have unique structural properties and potential applications in material science (Yokozawa et al., 2002).
Electrochemical Studies
- Oxidation and Antioxidant Activity: The electrochemical oxidation of amino-substituted benzamides, including derivatives of this compound, is critical in understanding their free radical scavenging activity. This research is significant in the development of antioxidants (Jovanović et al., 2020).
Luminescence and Molecular Properties
- Aggregation Enhanced Emission: Derivatives of this compound exhibit luminescence and multi-stimuli-responsive properties, making them candidates for advanced optical materials (Srivastava et al., 2017).
Chemical Synthesis Improvement
- Efficient Synthesis Processes: Research has been conducted to improve the synthesis process of related benzamide compounds, leading to higher yields and more efficient production methods (Dian, 2010).
Chemical Modification and Activation
- Ortho-trifluoromethylation: The compound is used in the ortho-trifluoromethylation of benzamides, a key process in organic synthesis and pharmaceutical research (Hu et al., 2016).
Potential in Anticonvulsant Research
- Anticonvulsant Derivatives: Although not directly linked to this compound, its structural analogs have been explored for potential anticonvulsant properties (Lambert et al., 1995).
Application in Tyrosine Kinase Inhibition
- Cancer Treatment Potential: Derivatives of this compound have been studied for their role as potential tyrosine kinase inhibitors, showing promise in cancer treatment research (Kalinichenko et al., 2019).
Antimicrobial Activity Research
- Antifungal and Antibacterial Properties: Fluorinated derivatives of the compound have shown high activity against fungi and Gram-positive microorganisms, offering insights into new antimicrobial agents (Carmellino et al., 1994).
Catalytic Applications
- Carbonylation Catalysis: The compound is involved in cobalt-catalyzed carbonylation of aminoquinoline benzamides, indicating its use in advanced catalytic processes (Grigorjeva & Daugulis, 2014).
Safety and Hazards
The compound is considered hazardous. It has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Relevant Papers Relevant papers on 2-Amino-4-(trifluoromethyl)benzamide include studies on its physical and chemical properties , as well as its potential applications .
Biochemische Analyse
Biochemical Properties
2-Amino-4-(trifluoromethyl)benzamide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with cyclooxygenase-1 (COX-1), acting as an inhibitor with an IC50 value of 0.8 μM . This interaction is significant as it highlights the compound’s potential in modulating inflammatory responses. Additionally, this compound has been shown to interact with other proteins involved in cellular signaling pathways, further emphasizing its importance in biochemical research.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with COX-1 can lead to altered prostaglandin synthesis, impacting inflammatory responses and pain perception. Furthermore, this compound has been shown to affect gene expression by influencing transcription factors and other regulatory proteins, thereby altering cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its inhibition of COX-1 involves binding to the enzyme’s active site, preventing the conversion of arachidonic acid to prostaglandins . This inhibition is crucial for its anti-inflammatory properties. Additionally, this compound may interact with other enzymes and proteins, leading to enzyme inhibition or activation and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under specific conditions, but prolonged exposure to light or extreme temperatures can lead to degradation . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that this compound can have lasting impacts on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits beneficial effects such as anti-inflammatory and analgesic properties. At higher doses, toxic or adverse effects may be observed, including potential hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It has been shown to undergo phase I and phase II metabolic reactions, including hydroxylation and conjugation with glucuronic acid . These metabolic pathways are crucial for its elimination from the body and can influence its overall efficacy and safety.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It has been observed to interact with membrane transporters that facilitate its uptake into cells . Additionally, its distribution within tissues can be influenced by factors such as lipophilicity and protein binding, affecting its localization and accumulation in specific compartments .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. It has been found to localize in specific cellular compartments, including the cytoplasm and nucleus . This localization is often directed by targeting signals or post-translational modifications that guide the compound to its site of action. Understanding its subcellular localization is essential for elucidating its precise mechanism of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
2-amino-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O/c9-8(10,11)4-1-2-5(7(13)14)6(12)3-4/h1-3H,12H2,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUHZMLIWMQFCIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60221456 | |
| Record name | 2-Amino-4-(trifluoromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60221456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
713-41-7 | |
| Record name | 2-Amino-4-(trifluoromethyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=713-41-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-4-(trifluoromethyl)benzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000713417 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-4-(trifluoromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60221456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-4-(trifluoromethyl)benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.845 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














